![molecular formula C14H15NO5 B1648110 cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-48-2](/img/structure/B1648110.png)
cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid
Overview
Description
“Cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733740-48-2 and a linear formula of C14H15NO5 . The compound is not chirally pure, meaning it contains a mixture of enantiomers .
Molecular Structure Analysis
The IUPAC name for this compound is (1R,3S)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentanecarboxylic acid . The InChI code is 1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 .Physical And Chemical Properties Analysis
The molecular weight of the compound is 277.28 . Other physical and chemical properties are not available in the search results.Scientific Research Applications
Catalyst Efficiency and Selectivity
The compound and its related structures have been extensively studied for their roles in catalysis, demonstrating remarkable efficiency and selectivity. For instance, palladium–tetraphosphine catalyzed cross-coupling reactions have shown significant influence from the nature of the ligand, achieving high substrate–catalyst ratios in good yields, with a turnover number reaching up to 28,000,000 for certain reactions (Feuerstein et al., 2001). Similar systems have been employed for efficient coupling of heteroaryl bromides with arylboronic acids, showcasing the utility of these catalysts across a range of substrates (Feuerstein et al., 2001).
Structural Characterization and Conformational Analysis
Structural and conformational analyses of cyclopentane and cyclopropane derivatives provide insights into the stereoselectivity and electronic effects of substituents on these compounds. Studies have detailed the structure and conformation of related carboxylic acids, elucidating the impact of substituents on molecular configuration and reactivity (Korp et al., 1983).
Synthetic Methodologies
Research on synthetic methodologies involving "cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid" and related molecules has expanded the toolkit for constructing complex molecules. For example, the direct synthesis of 3-arylpropionic acids via tetraphosphine/palladium catalyzed Heck reactions presents a novel approach to forming biologically relevant compounds with remarkable functional group tolerance (Lemhadri et al., 2004).
properties
IUPAC Name |
(1R,3S)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(8-9-5-6-10(7-9)14(17)18)11-3-1-2-4-12(11)15(19)20/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXLWDHZPOMUJU-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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